molecular formula C15H13NO B8800799 2-Phenyl-7,8-dihydroquinolin-5(6H)-one

2-Phenyl-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B8800799
M. Wt: 223.27 g/mol
InChI Key: HNQZNFAFMWZBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-7,8-dihydroquinolin-5(6H)-one is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-phenyl-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C15H13NO/c17-15-8-4-7-14-12(15)9-10-13(16-14)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2

InChI Key

HNQZNFAFMWZBHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=N2)C3=CC=CC=C3)C(=O)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Aminocyclohexenone (5.55 g, 50 mmol) and 3-dimethylaminopropiophenone hydrochloride (10.65 g, 50 mmol) were suspended in glacial acetic acid (15 mL) and heated at reflux for 1 h. The mixture was cooled to room temperature and cautiously poured into 20% aqueous sodium carbonate. After gas evolution ceased the residue was extracted with chloroform, dried over anhydrous sodium carbonate, filtered and evaporated. Purification by chromatography on silica gel using 1:1 chloroform/dichloromethane as eluant provided 2.95 g (26%) of 2-phenyl-7,8-dihydroquinolin-5(6H)-one as an off-white solid, mp 128°-130° C.; 1H NMR (CDCl3) δ8.32 (d, 1H), 8.05 (dd, 2H), 7.66 (d, 2H), 7.55-7.42 (m,3H), 3.21 (t, 2H), 2.72 (t, 2H), 2.22 (m, 2H).
Quantity
5.55 g
Type
reactant
Reaction Step One
Name
3-dimethylaminopropiophenone hydrochloride
Quantity
10.65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Preparation of 2-phenyl-7,8-dihydroquinolin-5(6H)-one 3-Aminocyclohexenone (5.55 g, 50 mmol) and 3-dimethylaminopropiophenone hydrochloride (10.65 g, 50 mmol) were suspended in glacial acetic acid (15 mL) and heated at reflux for 1 h. The mixture was cooled to room temperature and cautiously poured into 20% aqueous sodium carbonate. After gas evolution ceased the residue was extracted with chloroform, dried over anhydrous sodium carbonate, filtered and evaporated. Purification by chromatography on silica gel using 1:1 chloroform/dichloromethane as eluant provided 2.95 g (26%) of 2-phenyl-7,8-dihydroquinolin-5(6H)-one as an off-white solid, mp 128-130° C.; 1H NMR (CDCl3) δ8.32 (d, 1H), 8.05 (dd, 2H), 7.66 (d, 2H), 7.55-7.42 (m,3H), 3.21 (t, 2H), 2.72 (t, 2H), 2.22 (m, 2H).
Name
2-phenyl-7,8-dihydroquinolin-5(6H)-one 3-Aminocyclohexenone
Quantity
5.55 g
Type
reactant
Reaction Step One
Name
3-dimethylaminopropiophenone hydrochloride
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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